3-ethyl-4-(hydroxymethyl)-2,5-dihydrofuran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The description of a compound typically includes its molecular formula, structure, and other identifiers like CAS number, InChI, and SMILES string. It may also include the compound’s occurrence in nature or its applications .
Synthesis Analysis
This involves detailing the methods used to synthesize the compound. It could involve multi-step chemical reactions with various reagents and catalysts .Molecular Structure Analysis
This involves the use of spectroscopic techniques like NMR, IR, and mass spectrometry to elucidate the structure of the compound .Chemical Reactions Analysis
This would involve studying the compound’s reactivity. It could include its participation in various chemical reactions, the conditions required for these reactions, and the products formed .Physical and Chemical Properties Analysis
This would involve studying properties like solubility, melting point, boiling point, optical activity, and stability. Computational methods might also be used to predict some properties .Mechanism of Action
Safety and Hazards
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-ethyl-4-(hydroxymethyl)-2,5-dihydrofuran-2-one involves the conversion of a starting material, 3-ethyl-4-(methoxymethyl)-2,5-dihydrofuran-2-one, to the target compound through a series of reactions.", "Starting Materials": [ "3-ethyl-4-(methoxymethyl)-2,5-dihydrofuran-2-one", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Acetic anhydride", "Sodium acetate", "Methanol", "Water" ], "Reaction": [ "Step 1: Reduction of 3-ethyl-4-(methoxymethyl)-2,5-dihydrofuran-2-one with sodium borohydride in methanol to yield 3-ethyl-4-(hydroxymethyl)-2,5-dihydrofuran-2-one", "Step 2: Acid-catalyzed hydrolysis of 3-ethyl-4-(hydroxymethyl)-2,5-dihydrofuran-2-one with hydrochloric acid to yield 3-ethyl-4-(carboxymethyl)-2,5-dihydrofuran-2-one", "Step 3: Neutralization of the reaction mixture with sodium hydroxide to form the sodium salt of 3-ethyl-4-(carboxymethyl)-2,5-dihydrofuran-2-one", "Step 4: Esterification of the sodium salt of 3-ethyl-4-(carboxymethyl)-2,5-dihydrofuran-2-one with acetic anhydride in the presence of sodium acetate to yield 3-ethyl-4-(acetyloxymethyl)-2,5-dihydrofuran-2-one", "Step 5: Acid-catalyzed hydrolysis of 3-ethyl-4-(acetyloxymethyl)-2,5-dihydrofuran-2-one with hydrochloric acid to yield 3-ethyl-4-(hydroxymethyl)-2,5-dihydrofuran-2-one" ] } | |
CAS No. |
496947-06-9 |
Molecular Formula |
C7H10O3 |
Molecular Weight |
142.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.